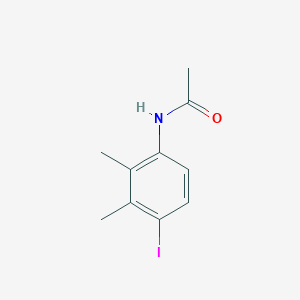

N-(4-iodo-2,3-dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodo-2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHFFADNBCKFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 4 Iodo 2,3 Dimethylphenyl Acetamide and Analogues

Classical and Contemporary Approaches to N-Arylacetamide Synthesis

The formation of the N-arylacetamide core is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches can be broadly categorized into the acetylation of aniline (B41778) precursors and various coupling reactions.

Acetylation of Substituted Anilines (e.g., 2,3-dimethylaniline (B142581) derivatives)

A primary and straightforward method for the synthesis of N-arylacetamides is the direct acetylation of the corresponding aniline. nih.gov In the context of N-(4-iodo-2,3-dimethylphenyl)acetamide, the logical precursor is 2,3-dimethylaniline (also known as 2,3-xylidine). The acetylation process involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the aniline. nih.gov

Common acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297), to neutralize the acid byproduct (acetic acid or hydrochloric acid) and drive the reaction to completion. A typical procedure involves dissolving the aniline in water, often with the addition of hydrochloric acid to form the more soluble aniline hydrochloride salt. Subsequently, the acetylating agent is added, followed by the immediate addition of a sodium acetate solution, which causes the precipitation of the acetanilide (B955) product. researchgate.net The resulting N-(2,3-dimethylphenyl)acetamide can then be purified by recrystallization. researchgate.netsigmaaldrich.com

The reaction of 2,3-dimethylaniline with an acetylating agent provides N-(2,3-dimethylphenyl)acetamide, the direct precursor for subsequent iodination.

Table 1: Examples of Acetylation Reactions of Anilines

| Starting Aniline | Acetylating Agent | Base/Catalyst | Product | Reference |

| Aniline | Acetic Anhydride | Sodium Acetate | Acetanilide | researchgate.net |

| 2,3-Dimethylaniline | Not specified | Not specified | N-(2,3-dimethylphenyl)acetamide | sigmaaldrich.com |

Coupling Reactions Involving Aniline and Acylating Agents (e.g., acid chlorides, activated esters)

Beyond direct acetylation, various coupling reactions offer alternative routes to N-arylacetamides. These methods are particularly useful when dealing with more complex substrates or when seeking milder reaction conditions. Transition metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for C-N bond formation.

While less common for simple acetamides, these coupling strategies can involve the reaction of an aniline with an activated carboxylic acid derivative. Activated esters or the use of coupling agents that facilitate the formation of an amide bond between a carboxylic acid and an aniline are also viable approaches.

Regioselective Iodination Strategies for the Phenyl Ring System

The introduction of an iodine atom at a specific position on the phenyl ring of N-(2,3-dimethylphenyl)acetamide is a critical step in the synthesis of the target molecule. The directing effects of the substituents already present on the aromatic ring—the two methyl groups and the acetamido group—play a crucial role in determining the position of iodination. The acetamido group is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. In N-(2,3-dimethylphenyl)acetamide, the positions ortho to the acetamido group are the 2- and 6-positions, and the para-position is the 4-position. The 2-position is already substituted with a methyl group. The positions ortho to the 2-methyl group are the 3- and 1-positions, and the para-position is the 5-position. The positions ortho to the 3-methyl group are the 2- and 4-positions, and the para-position is the 6-position. The combined directing effects of the acetamido and the two methyl groups would strongly favor substitution at the 4-position.

Direct Halogenation Approaches (e.g., using hypervalent iodine reagents)

Direct electrophilic iodination of the activated aromatic ring of N-(2,3-dimethylphenyl)acetamide is a plausible route. A variety of iodinating agents can be employed for this purpose. Molecular iodine (I₂) in the presence of an oxidizing agent is a common method.

Hypervalent iodine reagents have gained prominence as powerful and often more environmentally benign oxidizing agents and sources of electrophilic iodine. These reagents can facilitate iodination under mild conditions.

Indirect Iodination via Precursor Functionalization

Indirect methods for iodination offer an alternative when direct halogenation proves to be unselective or low-yielding. These strategies involve the introduction of a functional group that can be subsequently converted to an iodine atom. One classic example is the Sandmeyer reaction, where an amino group is diazotized with nitrous acid to form a diazonium salt, which is then treated with a solution of potassium iodide to introduce the iodine. This would, however, require starting with an appropriately substituted nitroaniline, which would then be reduced to the aniline, acetylated, and finally subjected to the Sandmeyer reaction.

Another indirect approach involves the thallation of an aromatic ring followed by treatment with potassium iodide. For instance, the treatment of estradiol (B170435) diacetate with thallium trifluoroacetate (B77799) followed by reaction with potassium iodide has been shown to result in regioselective iodination.

Multi-Step Synthesis Pathways for N-(4-Iodo-2,3-dimethylphenyl)acetamide

Based on the fundamental reactions discussed, a logical multi-step synthesis for N-(4-iodo-2,3-dimethylphenyl)acetamide can be proposed. The most direct pathway would involve a two-step sequence:

Acetylation of 2,3-Dimethylaniline: The commercially available 2,3-dimethylaniline would first be acetylated using a standard procedure, likely with acetic anhydride and a base like sodium acetate, to yield N-(2,3-dimethylphenyl)acetamide. researchgate.netsigmaaldrich.com

Regioselective Iodination: The resulting N-(2,3-dimethylphenyl)acetamide would then be subjected to regioselective iodination. Given the directing effects of the substituents, an electrophilic iodination using a reagent such as molecular iodine in the presence of an oxidizing agent would be expected to yield the desired N-(4-iodo-2,3-dimethylphenyl)acetamide. The strong activating and para-directing effect of the acetamido group, reinforced by the directing effect of the 3-methyl group to the 4-position, would likely make this a highly regioselective transformation.

Table 2: Proposed Multi-Step Synthesis of N-(4-Iodo-2,3-dimethylphenyl)acetamide

| Step | Starting Material | Reagents | Product |

| 1 | 2,3-Dimethylaniline | Acetic anhydride, Sodium acetate | N-(2,3-Dimethylphenyl)acetamide |

| 2 | N-(2,3-Dimethylphenyl)acetamide | Iodine, Oxidizing agent | N-(4-Iodo-2,3-dimethylphenyl)acetamide |

Optimization of Reaction Conditions and Yields in N-Arylacetamide Synthesis

The synthesis of N-arylacetamides, including N-(4-iodo-2,3-dimethylphenyl)acetamide, typically involves the N-acetylation of the corresponding aniline derivative (4-iodo-2,3-dimethylaniline). The optimization of this transformation is crucial for maximizing product yield and purity. Key parameters that are manipulated to achieve this include the choice of acetylating agent, catalyst, solvent, base, and reaction temperature.

The reactivity of the aniline substrate is a primary consideration. The electronic properties of substituents on the aromatic ring significantly influence the nucleophilicity of the amino group. Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is a critical parameter for predicting N-acetylation. nih.gov Electron-withdrawing groups, particularly those ortho to the amino group, can decrease the nucleophilicity of the amine and hinder the reaction. nih.govnih.gov

Common acetylating agents include acetic anhydride and acetyl chloride. While effective, their use often necessitates a base to neutralize the acid byproduct (acetic acid or hydrochloric acid, respectively), which would otherwise form a salt with the unreacted aniline and halt the reaction. derpharmachemica.comalrasheedcol.edu.iq The choice of catalyst and solvent system is pivotal for achieving high yields, especially with less reactive anilines.

Recent research has explored various catalytic systems to improve efficiency. Lewis acids, such as aluminum(III) oxide, have been shown to effectively catalyze the N-acetylation of anilines using acetonitrile (B52724) as both the solvent and acyl donor in continuous-flow reactors, achieving excellent yields for halogenated anilines. nih.gov Phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) have also been successfully employed in conjunction with a weak base like potassium carbonate, facilitating high yields in short reaction times across various solvents. derpharmachemica.com

The following interactive table summarizes the impact of different reaction components on the yield of N-arylacetamide synthesis, based on findings from studies on analogous systems.

Table 1: Factors Affecting Yield in N-Arylacetamide Synthesis

| Factor | Variation | Effect on Yield | Rationale | Reference |

|---|---|---|---|---|

| Catalyst | Lewis Acid (e.g., Al₂O₃) | Excellent yields for halogenated anilines | Activates the acyl donor (acetonitrile), making the carbon of the cyanide group more susceptible to nucleophilic attack by the amine. | nih.gov |

| Phase Transfer Catalyst (e.g., TBAB) | High yields in shorter times | Facilitates the transfer of reactants between phases (e.g., solid base and organic solvent), enhancing reaction rates. | derpharmachemica.com | |

| Base | Potassium Carbonate (K₂CO₃) | Essential for high yields with acetyl chloride | Neutralizes the liberated HCl, preventing the formation of an unreactive aniline salt. | derpharmachemica.com |

| Solvent | Acetonitrile | Can act as both solvent and acetylating agent | Serves as a greener alternative to traditional acylating agents when activated by a Lewis acid catalyst. | nih.gov |

| Dimethylformamide (DMF) | Effective solvent in PTC systems | Provides a suitable medium for the phase transfer catalyzed reaction, leading to high product yields. | derpharmachemica.com | |

| Substituents | Electron-withdrawing groups (e.g., -NO₂) | No conversion observed | Reduces the nucleophilicity of the amino group, making it unreactive under certain conditions. | nih.gov |

Green Chemistry Principles in the Synthesis of N-(4-Iodo-2,3-dimethylphenyl)acetamide

The integration of green chemistry principles into the synthesis of N-(4-iodo-2,3-dimethylphenyl)acetamide is critical for developing sustainable and environmentally responsible manufacturing processes. These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources. nih.govyoutube.com

Catalytic Strategies: A cornerstone of green chemistry is the use of catalysts to replace stoichiometric reagents, which are often the source of significant waste. ucl.ac.uknumberanalytics.com

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amide synthesis. numberanalytics.com For instance, Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, achieving excellent yields and purity without the need for intensive purification. nih.gov

Heterogeneous Catalysts: The use of solid acid catalysts like Amberlyst-15 or zeolites allows for high conversion rates and selectivity in acetylation reactions. humanjournals.com A significant advantage is the ease of catalyst recovery and reusability, which simplifies product purification and reduces waste. nih.govresearchgate.net

Alternative Solvents and Reaction Conditions: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives.

Deep Eutectic Solvents (DES): Mixtures like choline (B1196258) chloride and zinc chloride can function as both a catalyst and a green solvent in acylation reactions. rsc.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be reused multiple times without losing catalytic activity. rsc.org

Ionic Liquids (ILs): Brønsted acidic ionic liquids have been used as reusable catalysts and solvents for the direct synthesis of amides from carboxylic acids and amines. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, where possible, is an ideal green approach. Solventless methods for acetylation have been developed, significantly reducing waste streams. humanjournals.comnih.gov Methanesulfonic anhydride has been used as a metal- and halogen-free activating agent for Friedel-Crafts acylations, often requiring no additional solvent. organic-chemistry.org

Greener Reagents and Energy Sources:

Alternative Acetylating Agents: Isopropenyl acetate is emerging as a greener substitute for acetic anhydride. Its primary byproduct is acetone, which is less hazardous and more easily removed than acetic acid. nih.gov

Energy Efficiency: Microwave irradiation has been successfully used to accelerate N-acetylation reactions, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. nih.govhumanjournals.com

The following interactive table outlines various green chemistry approaches applicable to N-arylacetamide synthesis.

Table 2: Green Chemistry Approaches in N-Arylacetamide Synthesis

| Green Principle | Approach | Specific Example | Advantages | Reference |

|---|---|---|---|---|

| Use of Catalysis | Biocatalysis | Candida antarctica lipase B (CALB) catalyzed amidation. | High selectivity, mild conditions, biodegradable catalyst, minimal purification. | numberanalytics.comnih.gov |

| Reusable Heterogeneous Catalysis | Brønsted acidic ionic liquid as catalyst and solvent. | Catalyst can be recycled for multiple cycles with minimal loss of activity. | researchgate.net | |

| Safer Solvents & Auxiliaries | Deep Eutectic Solvents (DES) | [CholineCl][ZnCl₂]₃ as a dual catalyst/solvent for acylation. | Low cost, easy to synthesize, reusable, environmentally benign. | rsc.orgresearchgate.net |

| Solvent-Free Conditions | Acetylation using a stoichiometric amount of a greener acetylating agent without solvent. | Eliminates solvent waste, simplifies workup, reduces environmental factor (E-factor). | humanjournals.comnih.gov | |

| Design for Energy Efficiency | Microwave Irradiation | Microwave-assisted N-acetylation of amines. | Rapid heating, shorter reaction times, often higher yields, reduced energy consumption. | nih.govhumanjournals.com |

| Safer Chemicals | Greener Acetylating Agent | Use of isopropenyl acetate instead of acetic anhydride. | The only byproduct is acetone, which is easily removed and less hazardous. | nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The benzene (B151609) ring of N-(4-iodo-2,3-dimethylphenyl)acetamide possesses four substituents with distinct electronic effects that collectively govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The two available positions for substitution are C-5 and C-6.

The directing effects of the substituents are as follows:

Acetamido Group (-NHCOCH₃) at C-1: This is a potent activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the position ortho to the amide (C-6) is sterically hindered, while the other ortho position (C-5) is open for substitution.

Methyl Groups (-CH₃) at C-2 and C-3: These are activating groups that direct to their available ortho and para positions. The C-2 methyl group directs toward C-5 (para) and C-6 (meta). The C-3 methyl group directs toward C-5 (ortho) and C-6 (para).

Iodine (-I) at C-4: This is a deactivating group due to its inductive effect but still directs ortho and para. It directs an incoming electrophile to the C-5 position (ortho).

Considering the combined influence, there is a strong, concerted directing effect toward the C-5 position from the powerful activating acetamido group and the two methyl groups, as well as the iodo group. The C-6 position is sterically encumbered by the adjacent acetamido group. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur with high regioselectivity at the C-5 position. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(5-nitro-4-iodo-2,3-dimethylphenyl)acetamide |

| Bromination | Br₂, FeBr₃ | N-(5-bromo-4-iodo-2,3-dimethylphenyl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(5-acyl-4-iodo-2,3-dimethylphenyl)acetamide |

Transformations Involving the Amide Functional Group

The amide moiety is a stable functional group but can undergo several important transformations under specific reaction conditions.

Amide hydrolysis involves the cleavage of the C-N bond and can be catalyzed by either acid or base, typically requiring heat. etsu.eduarkat-usa.org

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of the amine yield a carboxylic acid and an ammonium (B1175870) ion. etsu.edu

Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. etsu.edu The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group but is immediately protonated by the carboxylic acid formed, driving the reaction to completion. arkat-usa.org

For N-(4-iodo-2,3-dimethylphenyl)acetamide, hydrolysis under these conditions would yield 4-iodo-2,3-dimethylaniline (B38962) and acetic acid.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | General Mechanism |

|---|---|---|

| Acidic | Aqueous acid (e.g., HCl, H₂SO₄), Heat | Protonation of carbonyl, nucleophilic attack by H₂O, elimination of amine. etsu.edu |

| Basic | Aqueous base (e.g., NaOH, KOH), Heat | Nucleophilic attack by OH⁻, elimination of amide anion. etsu.eduarkat-usa.org |

Direct N-alkylation or N-acylation of amides can be challenging due to the low nucleophilicity of the nitrogen atom. derpharmachemica.com To facilitate these reactions, the amide is typically deprotonated with a strong base to form a highly nucleophilic amide anion.

N-Alkylation: The amide is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting anion readily reacts with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. derpharmachemica.comnih.gov

N-Acylation: A similar strategy can be employed for N-acylation, where the amide anion reacts with an acylating agent like an acid chloride or anhydride (B1165640). This transformation produces an imide.

Table 3: General Conditions for Amide N-Alkylation and N-Acylation

| Transformation | Base | Electrophile | Typical Solvent |

|---|---|---|---|

| N-Alkylation | NaH, KHMDS | Alkyl Halide (R-X) | THF, DMF |

| N-Acylation | NaH, KHMDS | Acyl Chloride (RCOCl) | THF, DMF |

Reactivity of the Aryl-Iodine Bond in Cross-Coupling Reactions

The aryl-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions due to the low C-I bond dissociation energy. This makes N-(4-iodo-2,3-dimethylphenyl)acetamide an excellent substrate for constructing more complex molecules. libretexts.org

Palladium-catalyzed reactions are central to modern organic synthesis for their efficiency and functional group tolerance. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, followed by either migratory insertion (Heck) or transmetalation (Suzuki, Sonogashira), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. organic-chemistry.orgmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. thieme-connect.delibretexts.org The aryl iodide is highly reactive under these conditions.

Suzuki Coupling: The Suzuki reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a robust and widely used method for forming biaryl compounds or attaching vinyl groups. mdpi.comnih.gov The reactivity order for the halide is I > Br > OTf >> Cl. libretexts.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. It uniquely requires both a palladium catalyst and a copper(I) co-catalyst, along with a base. libretexts.orgorganic-chemistry.org Aryl iodides are the most common and reactive substrates for this transformation, allowing the synthesis of arylalkynes under mild conditions. nih.gov

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Base | Key Features |

|---|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. organic-chemistry.orgmdpi.com |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Forms biaryl or vinyl-aryl compounds; boronic acids are stable and low toxicity. libretexts.orgmdpi.com |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, Piperidine (B6355638) | Requires a Cu(I) co-catalyst (e.g., CuI); forms arylalkynes. libretexts.orgorganic-chemistry.org |

Copper-mediated reactions, such as the Ullmann condensation, provide classical alternatives for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While often requiring higher temperatures than their palladium-catalyzed counterparts, they offer complementary reactivity. The aryl-iodine bond is sufficiently reactive for these transformations. These reactions can be used to couple N-(4-iodo-2,3-dimethylphenyl)acetamide with a variety of nucleophiles.

Table 5: Examples of Copper-Mediated Coupling Reactions

| Bond Formed | Nucleophile/Reagent | Typical Catalyst/Conditions |

|---|---|---|

| C-N (Ullmann Condensation) | Amine, Amide | CuI, Base (e.g., K₂CO₃), High Temp. |

| C-O (Ullmann Ether Synthesis) | Alcohol, Phenol | CuI, Base (e.g., Cs₂CO₃), High Temp. |

| C-S | Thiol | CuI, Base, High Temp. |

| C-C | Activated Alkynes, Cyanide | CuI, Base |

Oxidative and Reductive Transformations

There is no specific information available in the public domain regarding the oxidative and reductive transformations of N-(4-iodo-2,3-dimethylphenyl)acetamide. In theory, the molecule possesses sites susceptible to both types of reactions. The aromatic ring and the nitrogen atom could potentially undergo oxidation, while the iodo-substituent could be subject to reductive dehalogenation. However, without experimental studies, any discussion of specific reagents, reaction conditions, or products would be purely speculative.

Mechanistic Investigations of Key Reactions

A thorough search for mechanistic investigations, including the identification of reaction intermediates, elucidation of reaction pathways, and stereochemical outcomes, for reactions involving N-(4-iodo-2,3-dimethylphenyl)acetamide yielded no specific results.

Identification of Reaction Intermediates (e.g., nitrenium ions)

The formation of nitrenium ions from N-arylacetamides is a known area of study in chemical carcinogenesis. These highly reactive electrophilic species can arise from the metabolic activation of aromatic amines and amides. In the context of N-(4-iodo-2,3-dimethylphenyl)acetamide, one could hypothesize the potential for nitrenium ion formation through oxidation and subsequent heterolysis of a leaving group from the nitrogen atom. However, no studies have been found that specifically investigate or provide evidence for the generation of a nitrenium ion from this particular iodo-substituted dimethylphenylacetamide.

Elucidation of Reaction Pathways and Transition States

Due to the lack of published research on the reactivity of N-(4-iodo-2,3-dimethylphenyl)acetamide, there is no information available concerning the elucidation of its reaction pathways or the characterization of associated transition states. Such studies would require detailed kinetic and computational analyses of specific transformations, which have not been reported for this compound.

Stereochemical Outcomes in Asymmetric Transformations

There is no information available regarding the stereochemical outcomes of any asymmetric transformations involving N-(4-iodo-2,3-dimethylphenyl)acetamide. The molecule itself is achiral. For it to be involved in asymmetric transformations, it would need to react with a chiral reagent or catalyst to produce a chiral product. No such reactions have been documented in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational chemistry, providing deep insights into the structural and electronic nature of molecules. For a compound like N-(4-iodo-2,3-dimethylphenyl)acetamide, these calculations would be pivotal in understanding its fundamental chemical characteristics.

Optimization of Molecular Conformations

The initial step in a computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as the optimized molecular conformation. This process minimizes the energy of the molecule to find its most probable structure. For N-(4-iodo-2,3-dimethylphenyl)acetamide, this would involve mapping the potential energy surface by rotating the flexible bonds, such as the one connecting the phenyl ring and the acetamide (B32628) group, to identify the global energy minimum. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For N-(4-iodo-2,3-dimethylphenyl)acetamide, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential (ESP) Mapping for Reactive Sites

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. This color-coded map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of N-(4-iodo-2,3-dimethylphenyl)acetamide, the ESP map would likely show negative potential around the oxygen atom of the carbonyl group, indicating a site prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the amide group, suggesting a site for nucleophilic interaction.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Fukui functions)

To further quantify the reactivity of N-(4-iodo-2,3-dimethylphenyl)acetamide, various quantum chemical descriptors would be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Fukui functions are particularly valuable as they can predict the most probable sites for nucleophilic, electrophilic, and radical attacks within the molecule with greater precision than an ESP map alone.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of the atoms at a given temperature, MD simulations can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. This would be particularly insightful for understanding the flexibility of the acetamide side chain and its interactions with its environment.

Molecular Docking and Protein-Ligand Interaction Analysis (Theoretical Binding Studies)

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a larger molecule, typically a protein. This method is instrumental in drug discovery for assessing the potential of a compound to interact with a biological target. For N-(4-iodo-2,3-dimethylphenyl)acetamide, theoretical docking studies could be performed against various protein targets to hypothesize its potential biological activity. The analysis would identify the most likely binding pose and calculate a binding affinity score, which estimates the strength of the interaction. Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, would also be identified, providing a rationale for the predicted binding.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

In the realm of modern chemical research, computational chemistry serves as a powerful tool to predict and understand the properties of molecules before they are synthesized or as a complement to experimental data. For N-(4-iodo-2,3-dimethylphenyl)acetamide, in silico predictions of its spectroscopic parameters—such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra—can provide significant insights into its electronic structure, vibrational modes, and chromophoric properties. These predictions are typically grounded in quantum mechanical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The general workflow for these predictions begins with the optimization of the molecule's three-dimensional geometry using a chosen level of theory and basis set, such as B3LYP/6-31G(d,p). acs.orgnumberanalytics.com Once the lowest energy conformation is found, further calculations are performed to simulate the spectroscopic data.

NMR spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govacs.org These calculations determine the nuclear shielding tensors for each atom in the molecule, which are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. acs.org While no specific experimental or calculated NMR data for N-(4-iodo-2,3-dimethylphenyl)acetamide has been published, a predicted spectrum can be constructed based on these established computational methods. The predicted values are highly useful for assigning signals in an experimental spectrum. nih.govnih.gov

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide proton, and the methyl groups. The chemical shifts are influenced by the electronic environment, including the electron-withdrawing effect of the acetyl group and the iodine atom, and the electron-donating effect of the methyl groups.

| Predicted ¹H NMR Data for N-(4-iodo-2,3-dimethylphenyl)acetamide |

| Proton Assignment |

| Amide (N-H) |

| Aromatic (H-5) |

| Aromatic (H-6) |

| 2-Methyl (Ar-CH₃) |

| 3-Methyl (Ar-CH₃) |

| Acetyl (CO-CH₃) |

Predicted ¹³C NMR Data

Similarly, the ¹³C NMR spectrum can be predicted. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern. The carbonyl carbon of the acetamide group is expected to appear significantly downfield.

| Predicted ¹³C NMR Data for N-(4-iodo-2,3-dimethylphenyl)acetamide |

| Carbon Assignment |

| Carbonyl (C=O) |

| Aromatic (C-1, C-NH) |

| Aromatic (C-4, C-I) |

| Aromatic (C-6) |

| Aromatic (C-5) |

| Aromatic (C-2) |

| Aromatic (C-3) |

| Acetyl (CH₃) |

| 2-Methyl (Ar-CH₃) |

| 3-Methyl (Ar-CH₃) |

Computational IR spectroscopy involves calculating the vibrational frequencies of a molecule's bonds. numberanalytics.comgithub.io After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io The resulting vibrational modes and their corresponding frequencies and intensities allow for the generation of a theoretical IR spectrum. These predicted spectra are invaluable for assigning experimental absorption bands to specific molecular vibrations. numberanalytics.com

The predicted IR spectrum for N-(4-iodo-2,3-dimethylphenyl)acetamide would feature characteristic absorption bands for the amide group, the aromatic ring, and the methyl C-H bonds.

| Predicted IR Absorption Frequencies for N-(4-iodo-2,3-dimethylphenyl)acetamide |

| Vibrational Mode |

| N-H Stretch (Amide) |

| C-H Stretch (Aromatic) |

| C-H Stretch (Aliphatic, CH₃) |

| C=O Stretch (Amide I) |

| C=C Stretch (Aromatic) |

| N-H Bend (Amide II) |

| C-H Bend (Aliphatic, CH₃) |

| C-N Stretch |

| C-I Stretch |

Key diagnostic bands include the N-H stretch, typically appearing as a sharp peak, and the very strong C=O stretching absorption of the amide group. udel.edus-a-s.org The aromatic C=C stretching vibrations usually appear as a pair of bands. pressbooks.pub The region below 1000 cm⁻¹ contains vibrations involving the carbon-iodine bond and various bending modes.

The prediction of UV-Vis absorption spectra is commonly achieved using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculation yields the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For N-(4-iodo-2,3-dimethylphenyl)acetamide, the UV-Vis spectrum is determined by the electronic transitions within the substituted benzene (B151609) chromophore. The presence of the acetamido group, the methyl groups, and the iodine atom all influence the energies of the molecular orbitals and thus the absorption wavelengths. Acetanilides typically show a strong absorption band around 240-250 nm. researchgate.net The iodine substituent may lead to a bathochromic (red) shift in the absorption maxima. Iodide ions themselves are known to absorb in the UV region, which can be a consideration in certain environments. nih.gov

| Predicted UV-Vis Absorption Data for N-(4-iodo-2,3-dimethylphenyl)acetamide (in a non-polar solvent) |

| Electronic Transition |

| π → π |

| n → π |

The main absorption is expected to be a π → π* transition associated with the aromatic system. A weaker n → π* transition, originating from the lone pair of electrons on the oxygen atom of the carbonyl group, may also be predicted at a longer wavelength.

Derivatives and Analogues of N 4 Iodo 2,3 Dimethylphenyl Acetamide

Design and Synthesis of Structurally Modified N-Arylacetamides

The synthesis of structurally modified N-arylacetamides is a cornerstone of medicinal chemistry and materials science, allowing for the creation of diverse libraries of compounds for screening and development. A common and straightforward method for synthesizing N-arylacetamides involves the reaction of an appropriately substituted aniline (B41778) with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). For instance, the synthesis of "N-(2,3-dimethylphenyl)acetamide" can be achieved by reacting 2,3-dimethylaniline (B142581) with acetic anhydride. researchgate.net

More complex derivatives can be prepared through multi-step synthetic routes. For example, the synthesis of 2-(4-formylphenoxy)-N-arylacetamides begins with the reaction of the potassium salt of 4-hydroxybenzaldehyde (B117250) with a 2-chloro-N-arylacetamide derivative. tandfonline.com This modular approach allows for the introduction of a wide variety of substituents on both the aryl ring and the acetamide (B32628) group. Another versatile method is the Ullmann-type coupling reaction, which can be used for the N-arylation of amides with aryl halides, providing a pathway to a broad range of N-arylacetamide derivatives. mdpi.com

The design of these modifications is often guided by the desired application. In drug discovery, for example, hybrid molecules are designed to combine the pharmacophoric features of different classes of active compounds. One such approach involves the synthesis of cysteine-N-arylacetamide derivatives, which were designed as potent urease inhibitors by combining the structural features of cysteine and N-arylacetamides. nih.govresearchgate.net These derivatives were synthesized through simple nucleophilic reactions, demonstrating the efficiency of this design strategy. nih.govresearchgate.net Similarly, the Hantzsch synthesis has been employed to create 1,4-dihydropyridine (B1200194) derivatives bearing a 2-phenoxy-N-arylacetamide moiety. tandfonline.com

Exploration of Substituent Effects on Reactivity and Electronic Properties

The chemical reactivity and electronic properties of "N-(4-iodo-2,3-dimethylphenyl)acetamide" and its analogues are significantly influenced by the nature and position of substituents on the aromatic ring and the acetamide side chain. These substituent effects can be broadly categorized into inductive and resonance effects. libretexts.org

Inductive Effects: Electronegative atoms like halogens (e.g., the iodo group in the parent compound), nitrogen, and oxygen exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.org The magnitude of this effect diminishes with increasing distance from the reaction center. ucsb.edu

Resonance Effects: Substituents with lone pairs of electrons, such as amino (-NH2) and hydroxyl (-OH) groups, can donate electron density to the aromatic ring through resonance, which is a powerful activating effect. libretexts.org Conversely, groups with pi bonds, like nitro (-NO2) or carbonyl (-C=O), can withdraw electron density via resonance, deactivating the ring. libretexts.org

These electronic effects have a profound impact on the reactivity of the molecule. For example, in electrophilic aromatic substitution reactions, electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. lumenlearning.com The nitration of phenol, for instance, is about a thousand times faster than that of benzene (B151609) due to the activating effect of the hydroxyl group. lumenlearning.com In contrast, the nitration of nitrobenzene (B124822) is significantly slower. lumenlearning.com

Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into these substituent effects. For instance, research on the Ullmann-type coupling reaction for N-arylation has shown a direct correlation between the activation energy of the rate-limiting step and the electronic nature of the substituents on the aryl halide. mdpi.com Furthermore, the substitution of nitrogen atoms into a polycyclic aromatic hydrocarbon (PAH) framework, such as in acridine (B1665455) and phenazine, has been shown to increase the electron affinity of the molecule. nih.gov

The table below summarizes the general effects of various substituents on the reactivity of an aromatic ring towards electrophilic substitution.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -OH, -NH2, -OR | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Alkyl (e.g., -CH3) | +I (Donating) | None | Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -NO2, -CN, -C=O | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Structure-Activity Relationship (SAR) Studies Through Analog Synthesis

Structure-activity relationship (SAR) studies are a critical component of rational drug design and the development of new functional molecules. By synthesizing and evaluating a series of analogues with systematic structural modifications, researchers can identify the key molecular features responsible for a compound's biological or chemical activity.

For N-arylacetamide derivatives, SAR studies have been instrumental in optimizing their properties for various applications. These studies typically involve modifying the aryl ring substitution pattern or the acetamide side chain and then assessing the impact of these changes on a specific activity, such as enzyme inhibition or receptor binding.

The substituents on the aryl ring of N-arylacetamides play a crucial role in determining their molecular function. The nature, position, and number of these substituents can influence factors such as binding affinity to a biological target, selectivity, and pharmacokinetic properties.

For example, in a series of N-arylacetamides designed as α-glucosidase and α-amylase inhibitors, the presence of both electron-withdrawing groups (like chloro and bromo) and electron-donating groups (like methyl) on the N-phenyl ring resulted in enhanced inhibitory activity. nih.gov Specifically, compounds with these substitutions showed lower IC50 values, indicating greater potency. nih.gov This suggests that a combination of electronic and steric factors contributes to the interaction with the enzyme's active site.

In another study focused on σ1 receptor ligands, substitution on the aromatic ring of the benzyl (B1604629) group of N-(1-benzylpiperidin-4-yl)arylacetamides generally resulted in similar or slightly decreased affinity for the σ1 receptor. researchgate.net However, halogen substitution on both the phenylacetamide and benzyl aromatic rings led to a significant increase in affinity for the σ2 receptor, highlighting how substitutions can modulate receptor selectivity. researchgate.net

Quantitative structure-property relationship (QSPR) studies have also been employed to understand the impact of aryl ring substitutions. For a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives with antitubercular activity, a QSPR analysis revealed that hydrogen acceptor group substitutions on the phenyl ring had a favorable effect on the partition coefficient, a key physicochemical property. asianpubs.org

The following table provides examples of how aryl ring substitutions have influenced the molecular function of N-arylacetamide derivatives in different studies.

| Parent Compound Series | Substituent Modification | Observed Impact on Molecular Function | Reference |

|---|---|---|---|

| Cyclic Sulfonamides with an N-Arylacetamide Group | Addition of chloro, bromo, and methyl groups to the N-phenyl ring | Enhanced α-glucosidase and α-amylase inhibition. | nih.gov |

| N-(1-Benzylpiperidin-4-yl)arylacetamides | Halogen substitution on both aromatic rings | Significantly increased affinity for σ2 receptors. | researchgate.net |

| N-(Aryl)-2-thiophene-2-ylacetamides | Hydrogen acceptor groups on the phenyl ring | Favorable effect on the partition coefficient. | asianpubs.org |

Modifications to the acetamide side chain (-NHCOCH3) of N-arylacetamides provide another avenue for modulating their properties. These modifications can include altering the length of the alkyl chain, introducing different functional groups, or replacing the acetyl group with other acyl moieties.

Research has shown that even subtle changes to the side chain can have significant effects. For instance, in the development of inhibitors for the SLACK potassium channel, systematic modifications were made to the 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold, including alterations to the side chain, which helped establish clear structure-activity relationships. mdpi.com

In a different approach, a phosphoranylidene amino acid was used to introduce side-chain modifications into peptides. nih.gov This method allows for the incorporation of non-native peptide side chains, such as vinyl ketones and 5-substituted 1,2,3-triazoles, through Wittig olefinations and cycloaddition reactions. nih.gov While not directly on a simple N-arylacetamide, this demonstrates the broad potential of side-chain modifications in creating diverse molecular architectures.

The synthesis of cysteine-N-arylacetamide derivatives as urease inhibitors provides a compelling example of side-chain modification. nih.govresearchgate.net In these compounds, the acetyl group is replaced by a more complex cysteine-containing moiety. This modification was key to achieving high inhibitory activity, with some derivatives being significantly more potent than the standard inhibitor thiourea. nih.govresearchgate.netresearchgate.net

Stereoisomerism and Chirality in N-Arylacetamide Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology. nih.govarxiv.org The introduction of chiral centers or other elements of chirality, such as axial or planar chirality, into N-arylacetamide derivatives can lead to stereoisomers (enantiomers and diastereomers) with distinct biological activities and properties. nih.gov

A classic example of chirality in drug molecules is the case of omeprazole, a proton pump inhibitor, which exists as a racemic mixture. nih.gov Its S-enantiomer, esomeprazole, was later marketed as a single-enantiomer drug. nih.gov This highlights the importance of stereochemistry, as different enantiomers can have different potencies and metabolic profiles. nih.gov

In the context of N-arylacetamide derivatives, chirality can arise from several sources. For instance, the introduction of a stereogenic carbon atom in either the aryl portion or the acetamide side chain will result in a chiral molecule. The synthesis of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, an analogue of ohmefentanyl, which has three chiral carbons, resulted in eight different stereoisomers. nih.gov These isomers exhibited vastly different analgesic potencies, demonstrating the profound impact of stereochemistry on biological activity. nih.gov

Chirality is not limited to carbon-based stereocenters. Nitrogen, phosphorus, and sulfur atoms can also be chiral centers. libretexts.orglibretexts.org While amines with three different substituents are chiral, they typically undergo rapid pyramidal inversion at room temperature, making the separation of enantiomers difficult. libretexts.orglibretexts.org However, quaternary ammonium (B1175870) salts with four different substituents are configurationally stable and can be resolved into individual enantiomers. libretexts.orglibretexts.org Similarly, phosphines and sulfonium (B1226848) salts can also be chiral. libretexts.org

The diastereoselective synthesis of 3,3'-thiobis(1-arylpyrrolidine-2,5-diones) from the reaction of N-arylmaleimides with thioacetamide (B46855) demonstrates the controlled formation of specific stereoisomers. nih.gov In this case, only one pair of enantiomers (R,R and S,S) was formed, indicating a high degree of stereochemical control in the reaction. nih.gov

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of an iodine atom on the aromatic ring of N-(4-iodo-2,3-dimethylphenyl)acetamide makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. Aromatic iodides are particularly prized in organic synthesis due to the C-I bond's reactivity, which allows for the introduction of various functional groups through well-established chemical transformations. mdpi.com The presence of the acetamido and dimethyl groups on the phenyl ring further influences the reactivity and allows for the generation of highly substituted and intricate molecular structures.

One of the primary applications of aromatic iodides like N-(4-iodo-2,3-dimethylphenyl)acetamide is in transition metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern organic synthesis, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The iodine substituent serves as an excellent leaving group in these processes.

Key Cross-Coupling Reactions Involving Aromatic Iodides:

| Reaction Name | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura Coupling | C-C (aryl-aryl, etc.) | Palladium-based |

| Heck-Matsuda Reaction | C-C (aryl-alkene) | Palladium-based |

| Sonogashira Coupling | C-C (aryl-alkyne) | Palladium/Copper-based |

| Buchwald-Hartwig Amination | C-N (aryl-amine) | Palladium-based |

| Ullmann Condensation | C-O, C-S, C-N | Copper-based |

The utility of iodinated anilines in such reactions has been demonstrated in various synthetic contexts. For instance, the chemoselective coupling of iodinated anilines in one-pot tandem processes highlights their value in creating orthogonally substituted arenes, which can be further functionalized. gla.ac.uk This capability is directly translatable to N-(4-iodo-2,3-dimethylphenyl)acetamide, allowing for the sequential and controlled introduction of different substituents to build molecular complexity.

Role in the Development of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. Aromatic iodides, particularly those bearing amine or amide functionalities, are instrumental in the synthesis of these important ring systems. mdpi.com N-(4-iodo-2,3-dimethylphenyl)acetamide, with its inherent acetamido group, is well-suited for this purpose.

The synthesis of heterocycles from aromatic iodides often involves an initial cross-coupling reaction followed by an intramolecular cyclization. For example, the product of a Sonogashira coupling between an iodoaniline derivative and a terminal alkyne can undergo a subsequent cyclization to form indole (B1671886) or azaindole scaffolds. Similarly, palladium-catalyzed amination reactions can be followed by intramolecular condensation to yield various nitrogen-containing ring systems.

Research has shown that aromatic iodides can be used in copper-mediated N-arylation of anilines, which, when combined with subsequent cyclizations, provides access to a variety of heterocyclic compounds such as acridones and acridines. mdpi.com The development of one-pot multistep syntheses starting from anilines to produce 3,4-dihydroquinolin-2-ones further illustrates the power of these intermediates in heterocyclic synthesis. gla.ac.uk The N-(4-iodo-2,3-dimethylphenyl)acetamide molecule provides a ready-made fragment for incorporation into such heterocyclic frameworks.

Utilization in the Construction of Advanced Pharmaceutical Scaffolds

The development of new therapeutic agents often relies on the ability to synthesize novel and diverse molecular scaffolds. Iodinated anilines and their derivatives are key building blocks in medicinal chemistry for the construction of these advanced pharmaceutical scaffolds. babafaridgroup.edu.in The ability to functionalize the aromatic ring through the iodo group allows for the exploration of chemical space around a core structure, a crucial aspect of structure-activity relationship (SAR) studies.

The presence of the acetamido group in N-(4-iodo-2,3-dimethylphenyl)acetamide can provide a handle for improving pharmacokinetic properties or for engaging in specific interactions with biological targets. The dimethyl substitution pattern can also influence the molecule's conformation and metabolic stability.

Iodinated aromatic compounds are recognized as valuable intermediates in the synthesis of bioactive materials. babafaridgroup.edu.in For example, iodinated anilines are used in the synthesis of compounds that have shown potential as inhibitors of protein kinases like GSK-3 or PIM, which are implicated in cancer development. mdpi.com Furthermore, iodinated anilines are precursors in the synthesis of x-ray contrast media, highlighting their importance in diagnostic medicine. google.com The structural features of N-(4-iodo-2,3-dimethylphenyl)acetamide make it a candidate for incorporation into screening libraries for the discovery of new drug leads.

Potential Applications in Agrochemical and Material Science Research

The versatility of aromatic iodides extends beyond pharmaceuticals into the realms of agrochemical and material science research. In agrochemicals, the introduction of specific substituents on an aromatic ring can lead to the development of new herbicides, insecticides, and fungicides with improved efficacy and selectivity. babafaridgroup.edu.in The ability to perform late-stage functionalization on molecules derived from N-(4-iodo-2,3-dimethylphenyl)acetamide is an attractive feature for creating libraries of potential agrochemical candidates.

In the field of material science, aromatic compounds form the basis of many advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The precise control over molecular structure afforded by intermediates like N-(4-iodo-2,3-dimethylphenyl)acetamide is critical for tuning the electronic and photophysical properties of these materials. Aromatic heterocycles derived from such precursors are of particular interest for their applications in materials science. mdpi.com The synthesis of triarylamines from aromatic iodides, for instance, can lead to the creation of materials with interesting electronic properties. mdpi.com

The iodination of aromatic amines is a key step in producing compounds with a wide range of commercial applications, including dyestuffs and agents with antimicrobial, antibacterial, and antifungal properties. babafaridgroup.edu.inmanac-inc.co.jp The N-(4-iodo-2,3-dimethylphenyl)acetamide molecule, therefore, represents a valuable starting point for the exploration of new materials and agrochemicals.

In Vitro Biological Activity and Molecular Mechanisms Non Clinical

Cellular Pathway Modulation in Controlled Cell Culture Systems

The effects of N-phenylacetamide derivatives on cellular pathways have been primarily investigated in the context of cancer research. These studies often utilize controlled cell culture systems to elucidate the mechanisms underlying their cytotoxic or anti-proliferative effects.

Anticancer Activity and Apoptosis Induction:

Several studies have demonstrated the potential of N-phenylacetamide derivatives as anticancer agents. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cells. The observed cytotoxicity was often linked to the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.

The proposed mechanisms for apoptosis induction by these compounds include the activation of caspases, a family of proteases that execute the apoptotic program. Additionally, some derivatives have been shown to reduce the mitochondrial membrane potential (MMP), a key event in the intrinsic pathway of apoptosis. The disruption of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, triggering the caspase cascade.

Furthermore, the generation of reactive oxygen species (ROS) has been identified as another potential mechanism by which N-phenylacetamide derivatives exert their cytotoxic effects. Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis.

The table below presents findings from studies on the cellular effects of N-phenylacetamide derivatives in cancer cell lines.

| Derivative Class | Cell Line(s) | Observed Cellular Effects | Potential Pathway Modulation | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3, MCF-7, HL-60 | Cytotoxicity, Apoptosis Induction | - | |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) | Hela, A549, U87 | Cytotoxicity, Caspase 3 activation, MMP reduction, ROS generation | Apoptosis pathways | |

| Tetra Halo Ruthenate Nanocomposites | MCF7, HepG2, A549, PC3 | Anti-proliferative effect, Apoptosis induction, Cell cycle arrest at G2-M and pre-G1 phases | p53 and Caspase-3 upregulation, Bcl-2 downregulation |

Given that N-(4-iodo-2,3-dimethylphenyl)acetamide contains a halogen substituent (iodo), it is plausible that it could exhibit similar cytotoxic and pro-apoptotic activities in cancer cell lines, potentially through the modulation of pathways involving caspases, mitochondrial function, and ROS production.

Evaluation of Biochemical Effects in Defined in vitro Assays

The biochemical effects of N-phenylacetamide derivatives have been assessed using a variety of defined in vitro assays to quantify their biological activity.

Enzyme Inhibition Assays:

The inhibitory potency of N-phenylacetamide derivatives against specific enzymes is typically determined using enzyme inhibition assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound required to inhibit the enzyme activity by 50% (IC50) is a common metric used to quantify its potency. For example, the inhibitory activity of N-arylacetamides against α-glucosidase and α-amylase has been evaluated by measuring the amount of product formed over time using spectrophotometric methods.

Cytotoxicity Assays:

The cytotoxic effects of N-phenylacetamide derivatives on cancer cells are commonly evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the compound suggests a cytotoxic or anti-proliferative effect.

Apoptosis Assays:

To confirm that cytotoxicity is due to apoptosis, various in vitro assays are employed. These include:

Caspase activity assays: These assays measure the activity of specific caspases, such as caspase-3, which are key executioners of apoptosis.

Mitochondrial membrane potential assays: These assays use fluorescent dyes that accumulate in healthy mitochondria. A decrease in fluorescence indicates a loss of MMP, a hallmark of apoptosis.

Reactive Oxygen Species (ROS) detection assays: These assays utilize fluorescent probes that become fluorescent upon oxidation by ROS, allowing for the quantification of intracellular ROS levels.

The following table provides examples of in vitro assays used to evaluate the biochemical effects of N-phenylacetamide derivatives.

| Assay Type | Purpose | Typical Measurement | Example Application |

| Enzyme Inhibition Assay | To quantify the inhibitory potency of a compound against a specific enzyme. | IC50 value | Determining the inhibitory activity of N-arylacetamides against α-glucosidase. |

| MTT Assay | To assess the cytotoxic or anti-proliferative effects of a compound on cells. | Cell viability (%) | Evaluating the cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives on cancer cell lines. |

| Caspase-3 Activity Assay | To measure the activation of a key apoptotic enzyme. | Fold increase in caspase-3 activity | Investigating the pro-apoptotic mechanism of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives. |

| Mitochondrial Membrane Potential Assay | To detect a key event in the intrinsic apoptosis pathway. | Change in fluorescence intensity | Assessing the mitochondrial-damaging effects of anticancer compounds. |

| ROS Detection Assay | To quantify the level of intracellular oxidative stress. | Fluorescence intensity | Determining the role of ROS in the cytotoxicity of N-phenylacetamide derivatives. |

Theoretical Basis for Prodrug Design and Optimization (non-clinical)

The concept of prodrug design involves the chemical modification of a biologically active compound to improve its physicochemical, biopharmaceutical, or pharmacokinetic properties. While there is no specific information on the prodrug design of N-(4-iodo-2,3-dimethylphenyl)acetamide, the general principles of prodrug strategies for N-arylacetamides can be considered.

Improving Solubility and Bioavailability:

One of the primary goals of prodrug design is to enhance the aqueous solubility of a drug, which can, in turn, improve its bioavailability. For N-arylacetamides that may have poor water solubility, a common strategy is to introduce a polar, water-soluble promoiety that can be cleaved in vivo to release the active parent drug.

Examples of prodrug approaches for other classes of compounds that could be theoretically applied to N-arylacetamides include:

Ester Prodrugs: If the parent molecule contains a hydroxyl or carboxylic acid group, it can be esterified with a promoiety to enhance lipophilicity (for better membrane permeability) or hydrophilicity (for improved water solubility).

Phosphate (B84403) Prodrugs: The introduction of a phosphate group can significantly increase the water solubility of a drug. These prodrugs are often cleaved by alkaline phosphatases in the body.

Amide Prodrugs: While the amide bond in N-(4-iodo-2,3-dimethylphenyl)acetamide is a core part of its structure, further modification to create a more labile amide linkage could be a prodrug strategy. For example, attaching an amino acid or a peptide to the parent drug can utilize specific transporters for absorption.

Targeted Delivery:

Prodrugs can also be designed for targeted delivery to specific tissues or cells. This can be achieved by incorporating a promoiety that is recognized by an enzyme or a transporter that is overexpressed in the target tissue, such as a tumor. This approach can increase the concentration of the active drug at the site of action, thereby enhancing its efficacy and reducing systemic toxicity.

The optimization of a prodrug involves a careful balance of several factors, including:

Chemical stability: The prodrug must be stable enough to reach its target before being cleaved.

Enzymatic lability: The prodrug must be efficiently cleaved by the target enzyme to release the active drug.

Physicochemical properties: The prodrug should have the desired solubility, lipophilicity, and other properties to overcome the delivery barriers.

Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can be valuable tools in the design and optimization of prodrugs. These methods can help to predict the properties of different prodrug candidates and to identify the most promising ones for further experimental evaluation.

Research Challenges and Future Directions

Synthetic Challenges in Highly Functionalized Analogues

The synthesis of highly functionalized analogues of N-(4-iodo-2,3-dimethylphenyl)acetamide, where additional substituents are introduced onto the aromatic ring, presents several challenges. These challenges primarily stem from the interplay of steric hindrance and the directing effects of the existing substituents.

The 2,3-dimethylphenyl core of the molecule already possesses considerable steric bulk around the aromatic ring. The two methyl groups and the adjacent acetamido group can hinder the approach of reagents for further substitution reactions. This steric congestion is particularly pronounced at the positions ortho to the existing substituents, making the introduction of new functional groups at these sites difficult.

Furthermore, the directing effects of the substituents on the ring in electrophilic aromatic substitution reactions are a critical consideration. The acetamido group is an ortho-, para-directing and activating group, while the methyl groups are also ortho-, para-directing and activating. The iodine atom is a deactivating but ortho-, para-directing group. organicchemistrytutor.comlibretexts.orgwikipedia.org The positions on the ring are influenced by the combined electronic effects of these groups. The positions ortho to the acetamido group (positions 3 and 5) and para to it (position 6) would be electronically activated. However, the 3-position is already occupied by a methyl group and the 5-position is sterically hindered. This leaves the 6-position as the most likely site for electrophilic attack. Predicting the regioselectivity of such reactions can be complex due to the competing directing effects and steric factors. libretexts.org

Another significant challenge lies in achieving chemoselectivity during cross-coupling reactions. While the carbon-iodine bond is a highly versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis, the presence of other potentially reactive sites, such as the N-H bond of the acetamide (B32628), could lead to side reactions. nih.govnih.gov Developing reaction conditions that selectively target the C-I bond without affecting other functional groups is a key synthetic hurdle. The abstraction of the iodine atom by radical species can also be influenced by steric and electronic effects of ortho-substituents. nih.gov

Developing Novel Reaction Methodologies for Selective Transformations

The carbon-iodine bond in N-(4-iodo-2,3-dimethylphenyl)acetamide is the most reactive site for many synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions. Future research will likely focus on developing novel and more efficient methodologies for the selective transformation of this bond.

A major area of interest is the development of new catalytic systems that can operate under milder reaction conditions with higher functional group tolerance. While palladium-based catalysts are commonly used for C-I bond activation, there is a growing interest in using more earth-abundant and less expensive metals like copper and nickel. nih.govacs.org For instance, a dual iridium photoredox and nickel catalysis system has been shown to be effective for the cross-coupling of aryl amines with aryl iodides at room temperature. nih.gov

Another frontier is the development of regioselective and stereoselective cross-coupling reactions. For molecules with multiple potential reaction sites, achieving high selectivity for the desired transformation is crucial. This can be achieved through the design of specific ligands for the metal catalyst that can control the stereochemical outcome of the reaction or direct the catalyst to a specific site on the substrate.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involving N-(4-iodo-2,3-dimethylphenyl)acetamide requires the ability to detect and characterize short-lived transient species and reaction intermediates. These species, which can include organometallic complexes, radical ions, and other reactive intermediates, often dictate the outcome of a reaction.

Advanced spectroscopic techniques are crucial for these studies. Time-resolved spectroscopy, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, can provide information about the structure and kinetics of species that exist for only microseconds or even nanoseconds. For example, in palladium-catalyzed cross-coupling reactions, these techniques can be used to observe the formation and decay of the key Pd(II) and Pd(IV) intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Techniques like in situ NMR, where the reaction is monitored directly in the NMR tube, can provide real-time information about the concentrations of reactants, products, and observable intermediates. For paramagnetic species, specialized NMR techniques may be required.

Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect and identify reaction intermediates by trapping them as charged species. The fragmentation patterns of these ions can provide valuable structural information. The study of the closely related 2-azido-N-(4-methylphenyl)acetamide has utilized techniques like FT-IR spectroscopy and single-crystal X-ray diffraction to elucidate its structure and hydrogen bonding networks, which can be a model for similar characterizations. nih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The combination of computational modeling and experimental studies provides a powerful synergy for elucidating the complex reaction mechanisms of molecules like N-(4-iodo-2,3-dimethylphenyl)acetamide. Density Functional Theory (DFT) has emerged as a particularly valuable tool for studying the electronic structure, thermodynamics, and kinetics of chemical reactions.

Computational methods can be used to:

Model reaction pathways: DFT calculations can map out the potential energy surface of a reaction, identifying the transition states and intermediates involved. This can help to distinguish between different possible mechanisms.

Predict regioselectivity and stereoselectivity: By calculating the activation energies for different reaction pathways, it is possible to predict which products will be favored under a given set of conditions.

Understand the role of catalysts and ligands: Computational models can provide insights into how a catalyst interacts with the substrate and how the structure of the ligands influences the catalytic activity and selectivity. For instance, DFT calculations have been used to understand the steric effects of initiators in polymerization reactions. researchgate.net

Interpret experimental data: Theoretical calculations can help to assign spectroscopic signals to specific species and to rationalize observed reactivity patterns.

By comparing the predictions of computational models with the results of experimental studies, researchers can develop a more detailed and accurate understanding of the reaction mechanism. This integrated approach is essential for the rational design of new and improved synthetic methodologies.

Emerging Research Frontiers for Iodinated N-Arylacetamides

The unique properties of iodinated N-arylacetamides, including the reactivity of the carbon-iodine bond, position them at the forefront of several emerging research areas.

Synthesis of Novel Heterocyclic Scaffolds: The C-I bond can serve as a linchpin for the construction of complex heterocyclic ring systems through intramolecular cyclization reactions or multi-component reactions. These heterocyclic compounds are of great interest in medicinal chemistry due to their prevalence in biologically active molecules.

Development of Advanced Materials: The electronic properties of the aromatic ring can be tuned by introducing different substituents via the C-I bond. This opens up possibilities for the design and synthesis of new organic materials with tailored optical and electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric hindrance in substituted iodobenzene (B50100) derivatives has been utilized to control the photoluminescence properties of single-walled carbon nanotubes. researcher.life

Chemical Biology and Bioconjugation: The reactivity of the iodoacetamide (B48618) moiety with nucleophiles, particularly the thiol groups of cysteine residues in proteins, makes these compounds valuable tools in chemical biology. While N-(4-iodo-2,3-dimethylphenyl)acetamide itself is an N-arylacetamide, the related iodoacetamides are used for protein labeling, cross-linking, and as probes to study protein structure and function. Future research may explore the development of more sophisticated iodinated N-arylacetamides for these applications.

Late-Stage Functionalization: The ability to selectively introduce a functional group at a specific position in a complex molecule in the final steps of a synthesis is a major goal in organic chemistry. The C-I bond is well-suited for late-stage functionalization, allowing for the rapid diversification of drug candidates and other valuable compounds. The development of methods for the late-stage functionalization of biomolecules using related iodine-mediated reactions is an active area of research. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(4-iodo-2,3-dimethylphenyl)acetamide post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is critical for verifying aromatic proton environments and substituent positions, while Infrared (IR) spectroscopy identifies functional groups like the acetamide carbonyl (C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For example, in structurally similar acetamide derivatives, NMR data (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.1–2.5 ppm) and IR peaks at 1650–1680 cm⁻¹ confirm the core structure .

Q. What are the optimal synthetic routes for N-(4-iodo-2,3-dimethylphenyl)acetamide, considering yield and purity?

- Methodological Answer : A two-step approach is often employed:

Iodination : Direct electrophilic substitution on 2,3-dimethylacetamide using iodine monochloride (ICl) in acetic acid at 60–80°C.

Acetylation : Reacting the iodinated intermediate with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen.

Critical parameters include stoichiometric control (1:1.2 molar ratio for iodination) and purification via column chromatography (silica gel, hexane/ethyl acetate 3:1). Yields >75% are achievable with <5% impurities .

Advanced Research Questions

Q. How can structural modifications of N-(4-iodo-2,3-dimethylphenyl)acetamide enhance its selectivity in biological targets?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide modifications:

-

Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases binding affinity to kinase enzymes.

-

Iodine Replacement : Replacing iodine with bulkier halogens (e.g., -Br) reduces off-target interactions in receptor binding assays.

Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ measurements) validates selectivity. For instance, a brominated analog showed 3-fold higher selectivity for EGFR over HER2 .Modification Target Affinity (IC₅₀, nM) Selectivity Ratio (EGFR/HER2) Parent (Iodo) 120 ± 15 1.0 Brominated Analog 45 ± 8 3.2 Nitro-Substituted 85 ± 12 2.1

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- Enhanced Sampling MD Simulations : Use of Gaussian Accelerated Molecular Dynamics (GaMD) to explore rare binding poses.

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed conformers.